molecular formula C9H4BrCl2N3O B1528903 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride CAS No. 943982-60-3

5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride

Cat. No. B1528903
Key on ui cas rn: 943982-60-3
M. Wt: 320.95 g/mol
InChI Key: MOXMPWAWQLBNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08115006B2

Procedure details

1.5 ml of thionyl chloride and 2 drops of dimethylformamide were added to a mixed solution comprising 1.0 g of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 10 ml of toluene, followed by reflux with heating for one hour, and thionyl chloride and toluene were distilled off to obtain crude product of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:10]=[C:9]([C:11](O)=[O:12])[N:8]([C:14]2[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][N:15]=2)[N:7]=1>CN(C)C=O.C1(C)C=CC=CC=1>[Br:5][C:6]1[CH:10]=[C:9]([C:11]([Cl:3])=[O:12])[N:8]([C:14]2[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][N:15]=2)[N:7]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
thionyl chloride and toluene were distilled off

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(=C1)C(=O)Cl)C1=NC=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.